molecular formula C21H16Cl2N4O3 B2418973 3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-60-6

3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2418973
CAS No.: 921854-60-6
M. Wt: 443.28
InChI Key: FVXQDWBMTFSRIC-UHFFFAOYSA-N
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Description

The compound “3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For instance, the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3 (4H)-carboxamide (DHFP) consists of three steps . The first step is the addition of benzylamine to the isocyanate on 4-(isocyanatomethyl)furan-3-carbonyl azide .

Scientific Research Applications

Optoelectronic Material Applications Pyrimidine and quinazoline derivatives, including 3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, have been extensively studied for their potential applications in optoelectronic materials. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, when incorporated into π-extended conjugated systems, show significant value for creating novel optoelectronic materials. Their electroluminescent properties make them crucial in fabricating materials for organic light-emitting diodes (OLEDs) including white OLEDs and highly efficient red phosphorescent OLEDs. Pyrimidine derivatives also play a role as potential structures for nonlinear optical materials and colorimetric pH sensors, making them crucial for fabricating diverse optoelectronic components (Lipunova et al., 2018).

Biological and Medicinal Applications Pyrimidines are known for their wide range of pharmacological effects. They exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Research has been focusing on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These studies have revealed that pyrimidine derivatives can inhibit the expression and activities of various inflammatory mediators, making them potent anti-inflammatory agents. The SAR studies provide insights into the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. This makes pyrimidines a key focus for developing new biologically active compounds with a wide range of pharmacological activities (Rashid et al., 2021).

Catalysis and Synthesis The pyranopyrimidine core is a significant precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. These derivatives are used in various synthetic pathways for the development of substituted pyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts. This includes organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The application of hybrid catalysts for the synthesis of pyrimidine scaffolds is an area of intense research, attracting global researchers to utilize broader catalytic applications for developing lead molecules (Parmar et al., 2023).

Properties

IUPAC Name

3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQDWBMTFSRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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